Hepcidin TH1-5
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GIKCRFCCGCCTPGICGVCCRF |
Origin of Product |
United States |
Molecular Architecture and Structure Function Elucidation of Hepcidin Th1 5
Peptide Sequence and Structural Attributes
Hepcidin (B1576463) TH1-5 is a cysteine-rich peptide. A synthesized, biologically active version of the peptide is composed of 22 amino acids. isisn.orgwas.org However, some studies have referred to it as a 23-amino acid peptide. core.ac.uknih.gov The peptide sequence is characterized by a high content of cysteine residues, which are crucial for its three-dimensional structure. nih.gov
The complete cDNA sequence of the precursor for TH1-5 is composed of 478 bases, which translates into a prepropeptide of 88 amino acids. nih.gov The mature, active peptide is formed after the cleavage of a signal peptide. nih.gov The predicted molecular weight of the pro-peptide is 9.5 kDa. nih.govresearchgate.net
| Compound Name | Amino Acid Sequence | Length | Source Organism |
|---|---|---|---|
| Hepcidin TH1-5 (synthetic) | GIKCRFCCGCCTPGICGVCCRF | 22 amino acids | Oreochromis mossambicus (Tilapia) |
Structural Features Relevant to Biological Activity
The structure of this compound is fundamental to its biological functions. Like other hepcidins, its structure is dominated by a hairpin-like fold, forming a distorted beta-sheet that is stabilized by four intramolecular disulfide bonds. was.orghaematologica.orgrcsb.orgresearchgate.net This rigid, cross-linked structure confers stability to the peptide and is essential for its activity. haematologica.org
Structure-Activity Relationship (SAR) Studies of this compound
Structure-activity relationship (SAR) studies are crucial for understanding how the molecular structure of a peptide like this compound dictates its function. While many SAR studies focus on human hepcidin, the high degree of conservation in the hepcidin family allows for inferences to be made for related peptides such as TH1-5. haematologica.orgnih.gov
The biological activity of hepcidins is critically dependent on specific residues and functional domains. The cysteine-rich domain, which forms the core of the peptide through disulfide bonds, is essential for maintaining the structural integrity necessary for its various functions. nih.govhaematologica.org
Research specifically investigating this compound has shown that it stably binds to the iron exporter ferroportin, triggering its internalization in a manner similar to human hepcidin (Hepc25). nih.gov One study reported that residues Ile24 and Gly24 of TH1-5 were involved in this interaction. nih.gov However, this numbering is inconsistent with the reported 22-amino-acid sequence of synthetic TH1-5, suggesting a possible discrepancy in the original publication. For hepcidins in general, the N-terminal region is considered the primary functional domain for ferroportin binding and subsequent iron regulation. nih.govhaematologica.org Furthermore, this compound has been found to interact with the tumor suppressor protein p53, activating its function through phosphorylation, indicating another key functional interaction. nih.gov
The N-terminus of hepcidin is widely recognized as being essential for its primary biological role in iron homeostasis: the interaction with its receptor, ferroportin. nih.gov Studies on human hepcidin have demonstrated that the first five to nine amino acids of the N-terminal region are indispensable for binding to ferroportin and inducing its degradation. core.ac.uknih.gov Deletion of these N-terminal residues leads to a progressive loss of bioactivity. haematologica.org
Although this region is essential, it is not sufficient on its own to induce ferroportin internalization, indicating that the rigid structure of the rest of the peptide is required to correctly present the N-terminal domain to the receptor. haematologica.org The ability of this compound to effectively bind to and trigger the internalization of ferroportin strongly implies that its N-terminal residues perform this critical role, consistent with findings across the hepcidin family. nih.gov This interaction involves the N-terminal domain binding to an extracellular loop of ferroportin, initiating the process that removes the iron exporter from the cell surface. nih.gov
Biological Activities and Preclinical Investigation of Hepcidin Th1 5
Antitumor and Antiproliferative Activities
Hepcidin (B1576463) TH1-5 has demonstrated significant potential as an antitumor agent through various mechanisms of action, including the inhibition of tumor cell growth, induction of programmed cell death, and interference with the cancer cell cycle.
Inhibition of Tumor Cell Proliferation
Studies have consistently shown that Hepcidin TH1-5 effectively inhibits the proliferation of various tumor cells. nih.govfrontiersin.org Research indicates that this peptide can reduce colony formation in soft agar (B569324) assays, a hallmark of cancerous growth. nih.gov This inhibitory effect on proliferation has been observed across different cancer cell lines, suggesting a broad-spectrum antiproliferative activity. The growth-inhibiting potential of this compound has been documented in in vitro studies, highlighting its promise as an anticancer agent. thejcdp.com
Induction of Apoptosis and Necrosis in Cancer Cells
A key mechanism of this compound's antitumor action is its ability to induce programmed cell death, primarily apoptosis and, at higher concentrations, necrosis. nih.govnih.govresearchgate.net In human breast adenocarcinoma cells (MCF-7), this compound has been shown to induce apoptosis by activating the intrinsic pathway. researchgate.netjapsonline.com This is evidenced by the activation of caspase-9 and subsequently caspases-3/7. researchgate.netjapsonline.comjapsonline.com
Annexin V-FITC/PI apoptosis assays on MCF-7 cells treated with this compound revealed a significant increase in apoptotic cells over time. japsonline.comjapsonline.com At 24 hours, the proportion of early apoptotic cells was approximately 73.67%, which shifted towards late apoptosis and necrosis at 48 and 72 hours. japsonline.comjapsonline.com This time-dependent induction of apoptosis underscores the peptide's sustained effect on cancer cells. japsonline.com Furthermore, morphological changes consistent with apoptosis have been observed using acridine (B1665455) orange and propidium (B1200493) iodide (AO/PI) double staining. utm.my
The mode of cell death induced by this compound appears to be concentration-dependent. nih.govresearchgate.net Lower concentrations tend to trigger apoptosis, while higher concentrations lead to necrosis, possibly through the disruption of the cell membrane. nih.govnih.govresearchgate.net Electron microscopy has shown that this compound can alter the membrane structure of cancer cells, functioning like a lytic peptide. nih.gov
Effects on Cancer Cell Cycle Progression
This compound has been found to interfere with the normal progression of the cancer cell cycle, leading to cell cycle arrest at specific phases. japsonline.comresearchgate.net In HeLa cells, the peptide caused cell cycle arrest at the G0/G1 phase and triggered apoptosis, as indicated by the accumulation of a sub-G1 peak in flow cytometry analysis. thejcdp.comjapsonline.com In another study involving HepG2 cells, this compound induced cell cycle arrest at the G2/M phase. japsonline.comisisn.org This disruption of the cell cycle is a critical component of its antiproliferative effects.
Selective Cytotoxicity Profiles against Malignant Cell Lines
A significant advantage of this compound is its selective cytotoxicity towards malignant cells while showing minimal effect on normal cells. researchgate.netutm.my Studies have demonstrated its cytotoxic activity against several human cancer cell lines, including MCF-7 (human breast adenocarcinoma), human hepatic fibrosarcoma (HT1080), and HeLa (epithelial carcinoma) cells. researchgate.netutm.myspandidos-publications.com
In a study comparing its effect on MCF-7 cells and normal mouse embryonic fibroblast cells (NIH/3T3), this compound showed significant cytotoxicity against the cancer cells with an IC50 of 20 μg/mL, while having no significant impact on the normal fibroblasts. utm.my This selective action is a desirable characteristic for any potential anticancer therapeutic, as it minimizes off-target effects.
Cytotoxicity of this compound against Various Cell Lines
| Cell Line | Cell Type | Observed Effect | IC50 | Reference |
|---|---|---|---|---|
| MCF-7 | Human Breast Adenocarcinoma | Cytotoxic, induced apoptosis | 20 μg/mL | utm.my |
| HT1080 | Human Hepatic Fibrosarcoma | Inhibited growth, diminished migration | Not Specified | frontiersin.org |
| HeLa | Human Epithelial Carcinoma | Induced apoptosis, cell cycle arrest at G0/G1 | Not Specified | thejcdp.comjapsonline.com |
| HepG2 | Human Hepatocellular Liver Carcinoma | Induced apoptosis, cell cycle arrest at G2/M | Not Specified | japsonline.comisisn.org |
| NIH/3T3 | Normal Mouse Embryonic Fibroblast | No significant effect | Not Applicable | utm.my |
Mechanistic Enhancement of Conventional Chemotherapy Efficacy
Emerging evidence suggests that tilapia-derived hepcidins like TH1-5 can enhance the efficacy of conventional chemotherapy drugs. researchgate.netresearchgate.net While direct studies on TH1-5 are ongoing, related hepcidins have been shown to work synergistically with chemotherapeutic agents. researchgate.net This enhancement is thought to occur through mechanisms such as increased production of reactive oxygen species (ROS) and the initiation of the mitochondrial apoptosis pathway. thejcdp.comresearchgate.net The potential of this compound to be used as an adjuvant in cancer treatment is an active area of research. thejcdp.com
Immunomodulatory and Anti-inflammatory Properties
Beyond its direct antitumor effects, this compound exhibits immunomodulatory and anti-inflammatory properties that may contribute to its therapeutic potential. nih.govnih.gov Inflammation is closely linked to cancer development, and the ability to modulate the immune response is a valuable asset in cancer therapy. nih.gov
In HeLa cells, treatment with this compound led to the downregulation of several pro-inflammatory and immune-related genes, including interleukin (IL)-6, IL-8, IL-12, IL-15, interferon-γ, CTSG, caspase-7, and Bcl-2. nih.gov Conversely, it upregulated the expression of IL-2 and CAPN5. nih.gov However, in HT1080 cells, the peptide upregulated IL-8 and CTSG, suggesting that its immunomodulatory effects can be cell-type specific. nih.gov
Further studies have shown that this compound can modulate the expression of various immune-responsive genes, including those involved in the Toll-like receptor (TLR) signaling pathway. nih.gov In the context of viral infections, it has demonstrated the ability to modulate the expression of pro-inflammatory cytokines such as TNF-α and various interleukins. nih.gov These immunomodulatory effects could potentially create a tumor microenvironment that is less conducive to cancer growth and more responsive to immune-mediated clearance.
Immunomodulatory Effects of this compound on Gene Expression in Cancer Cells
| Cell Line | Upregulated Genes | Downregulated Genes | Reference |
|---|---|---|---|
| HeLa | IL-2, CAPN5 | IL-6, IL-8, IL-12, IL-15, interferon-γ, CTSG, caspase-7, Bcl-2 | nih.gov |
| HT1080 | IL-8, CTSG | Not Specified | nih.gov |
Modulation of Immune-Related Gene Expression
This compound has been shown to modulate the expression of numerous genes integral to the immune response, particularly in the context of viral infections. In preclinical models involving Japanese Encephalitis Virus (JEV), microarray data revealed that TH1-5 alters the expression of several immune-responsive genes, which is believed to contribute to its protective effects. nih.gov This immunomodulatory function has also been observed in studies with Infectious Pancreatic Necrosis Virus (IPNV), where TH1-5 was found to regulate the mRNA expression of selective virus-responsive genes in Chinook salmon embryo (CHSE)-214 cells. doi.orgnih.gov
Key genes modulated by this compound in JEV-infected mice include:
Suppressor of cytokine signaling 6 (Socs-6)
Interleukin-6 (IL-6)
Toll-like receptor 1 (TLR-1)
Toll-like receptor 7 (TLR-7)
Caspase-4
Interferon-β1 (IFN-β1)
Activating transcription factor 3 (ATF-3) nih.gov
In IPNV-infected salmon cells, TH1-5 was shown to modulate genes such as interleukin and annexin. doi.orgnih.gov
Table 1: Immune-Related Genes Modulated by this compound in Preclinical Models
| Gene | Organism/Cell Model | Viral Context | Observed Effect | Reference |
|---|---|---|---|---|
| Socs-6 | Mouse | JEV | Modulated | nih.gov |
| IL-6 | Mouse | JEV | Modulated | nih.gov |
| TLR-1 | Mouse | JEV | Modulated | nih.gov |
| TLR-7 | Mouse | JEV | Modulated | nih.gov |
| Caspase-4 | Mouse | JEV | Modulated | nih.gov |
| IFN-β1 | Mouse | JEV | Modulated | nih.gov |
| ATF-3 | Mouse | JEV | Modulated | nih.gov |
| Interleukin | CHSE-214 cells | IPNV | Modulated | doi.orgnih.gov |
| Annexin | CHSE-214 cells | IPNV | Modulated | doi.orgnih.gov |
Impact on Cytokine and Chemokine Production
The immunomodulatory effects of this compound extend to the regulation of cytokine and chemokine production. In studies with JEV-infected mice, TH1-5 was confirmed to modulate the expression of a variety of proinflammatory and immune-responsive cytokines and chemokines at both the transcriptional (mRNA) and translational (protein) levels. nih.gov This broad-spectrum regulation suggests that TH1-5 can orchestrate a more controlled and effective inflammatory response to viral invasion. The peptide's influence on cytokines like IL-6 is particularly noteworthy, as this cytokine is a known mediator of hepcidin synthesis during inflammation. nih.govscribd.com
Table 2: Cytokines and Chemokines Modulated by this compound in JEV-Infected Mice
| Cytokine/Chemokine | Type | Reference |
|---|---|---|
| Interleukin-2 (IL-2) | Proinflammatory/Immune-responsive | nih.gov |
| Interleukin-4 (IL-4) | Immune-responsive | nih.gov |
| Interleukin-5 (IL-5) | Immune-responsive | nih.gov |
| Interleukin-6 (IL-6) | Proinflammatory/Immune-responsive | nih.gov |
| Interleukin-10 (IL-10) | Anti-inflammatory/Immune-responsive | nih.gov |
| Interleukin-12 (IL-12) | Proinflammatory/Immune-responsive | nih.gov |
| Tumor necrosis factor-α (TNF-α) | Proinflammatory | nih.gov |
| Interferon-γ (IFN-γ) | Proinflammatory/Immune-responsive | nih.gov |
| Monocyte chemoattractant protein-1 (MCP-1) | Chemokine | nih.gov |
Enhancement of Adaptive Immune Responses
Beyond its effects on innate immunity, this compound has been found to bolster adaptive immune responses. In preclinical studies, mice treated with TH1-5 during a JEV infection demonstrated an enhanced adaptive immunity, evidenced by elevated levels of anti-JEV-neutralizing antibodies in their serum. nih.gov This suggests that the peptide not only helps control the initial infection but also contributes to the development of long-term immunological memory. The ability of hepcidin-related peptides to influence adaptive immunity is significant, as hypoferremia (low serum iron), which can be induced by hepcidin, has been shown in some models to impair T-cell and B-cell responses to vaccination and infection. nih.gov The specific mechanisms by which TH1-5 enhances the adaptive response, despite the complex role of iron regulation in immunity, remain an area of active investigation.
Antiviral Activities
This compound exhibits direct antiviral properties against a variety of viruses in preclinical settings, most notably against neurotropic viruses like JEV.
Efficacy against Viral Infections (e.g., Japanese Encephalitis Virus)
Japanese Encephalitis Virus (JEV) is a neurotropic flavivirus that causes acute encephalitis, for which no effective antiviral drug is currently available. nih.govbjid.org.br Studies have shown that this compound can effectively control JEV infection both in vitro in BHK-21 cells and in vivo in mouse models. nih.gov Mice co-injected with TH1-5 and JEV, and later re-challenged with the virus, exhibited normal behavior and survival, indicating a potent protective effect. nih.gov The antiviral activity of TH1-5 is not limited to JEV; it has also been demonstrated to be effective against Infectious Pancreatic Necrosis Virus (IPNV) in salmon embryo cells, where it reduced the number of plaques formed by the virus. doi.orgnih.gov These findings underscore the potential of TH1-5 as a broad-spectrum antiviral agent. nih.govresearchgate.net
Associated Neuroprotective Effects in Preclinical Models
In the context of neurotropic viral infections like JEV, the antiviral activity of this compound is accompanied by significant neuroprotective effects. nih.gov In mouse models of Japanese encephalitis, the administration of TH1-5 was associated with marked decreases in several key indicators of neuropathology:
Reduced viral load and replication within the brain: TH1-5 helps to clear the virus from the central nervous system. nih.gov
Decreased neuronal death: The peptide protects neurons from the damaging effects of the viral infection. nih.gov
Attenuated secondary inflammation: TH1-5 was found to reduce the microglial activation that contributes to neuroinflammation. nih.gov
The neuroprotective role of hepcidins is an area of growing interest. Hepcidin is expressed in the central nervous system and is involved in regulating brain iron homeostasis, which is crucial for neuronal health. nih.govnih.gov Aberrant hepcidin expression and iron dysregulation are linked to the pathogenesis of several neurodegenerative diseases. nih.govmdpi.com Studies suggest that astrocyte-derived hepcidin can protect neurons by controlling iron levels and that its overexpression can improve cognitive function in certain disease models. nih.govmdpi.com The ability of TH1-5 to reduce inflammation and protect neurons in a JEV infection model aligns with the broader understanding of hepcidin's emerging role in maintaining brain health. nih.govnih.gov
Cellular and Molecular Mechanisms Underpinning Hepcidin Th1 5 Action
Interactions with Cellular Membranes and Subcellular Structures
The initial interaction of Hepcidin (B1576463) TH1-5 with a target cell occurs at the plasma membrane. Like many antimicrobial peptides, its positively charged nature is thought to facilitate electrostatic interactions with the negatively charged components of cancer cell membranes, such as exposed phosphatidylserine (B164497) moieties. researchgate.netnih.govresearchgate.net This interaction is a critical first step that leads to membrane perturbation and alteration.
Electron microscopy studies have revealed that Hepcidin TH1-5 alters the membrane structure of tumor cells, exhibiting a function similar to that of a lytic peptide. nih.gov This membrane-disrupting action can lead to the formation of pores or holes, causing an outflow of cellular contents and contributing to cell death. thejcdp.com Furthermore, evidence suggests that this compound's action is not limited to the outer membrane. The peptide can also induce the disruption of mitochondrial membranes, a key event in the initiation of the intrinsic apoptotic pathway. thejcdp.com This is often accompanied by the externalization of phosphatidylserine on the cell surface, a classic hallmark of early apoptosis. thejcdp.comjapsonline.com
Research indicates that this compound can prevent cancer cell invasion through these electrostatic interactions. researchgate.netnih.gov The ability to change the lipid membrane is a key aspect of its cytotoxic effects. researchgate.netnih.gov
Intracellular Signaling Cascades Triggered by this compound
Following its interaction with cellular membranes, this compound triggers specific intracellular signaling cascades that culminate in apoptosis. A central mechanism is the activation of the caspase family of proteases, which are key executioners of programmed cell death. japsonline.com
Studies in human breast adenocarcinoma (MCF-7) cells have shown that this compound treatment leads to the activation of caspase-9. japsonline.comresearchgate.net Caspase-9 is an initiator caspase in the intrinsic pathway of apoptosis, which is typically triggered by mitochondrial stress. japsonline.com The activation of caspase-9 is consistent with findings that the peptide can disrupt mitochondrial membranes and lead to the release of cytochrome C. thejcdp.com
Once activated, caspase-9 proceeds to activate downstream effector caspases, primarily caspase-3 and caspase-7. japsonline.com The activation of caspase-3/7 by this compound has been demonstrated in a time-dependent manner, leading to the cleavage of essential cellular proteins and the execution of the apoptotic program. japsonline.comresearchgate.net This suggests that the apoptosis induced by the peptide proceeds via the intrinsic, mitochondria-mediated pathway. japsonline.comresearchgate.net In addition to the caspase cascade, there is evidence to suggest that this compound may also trigger the activation of the p53 tumor suppressor protein, which can promote apoptosis and cell cycle arrest. researchgate.net
Modulation of Gene Expression and Protein Synthesis Pathways
This compound exerts profound effects on the expression of genes involved in apoptosis and inflammation. These regulatory effects are often cell-type specific, highlighting the complexity of its mechanism of action. nih.gov
Research has identified several pro-apoptotic and immune-related genes that are upregulated by this compound. In human fibrosarcoma (HT1080) cells, the peptide induces the upregulation of Interleukin-8 (IL-8) and Cathepsin G (CTSG). nih.govthejcdp.com In HeLa cells, a different profile is observed, with treatment leading to increased expression of Interleukin-2 (IL-2) and Calpain-5 (CAPN5). nih.govthejcdp.comresearchgate.net The upregulation of these genes can contribute to both direct cell killing and the stimulation of an anti-tumor inflammatory response.
| Gene | Affected Cell Line | Reference |
|---|---|---|
| IL-8 | HT1080 | nih.govthejcdp.com |
| CTSG | HT1080 | nih.govthejcdp.com |
| IL-2 | HeLa | nih.govthejcdp.comresearchgate.net |
| CAPN5 | HeLa | nih.govthejcdp.comresearchgate.net |
In concert with upregulating pro-apoptotic factors, this compound can also suppress the expression of key anti-apoptotic genes. A notable target is B-cell lymphoma-2 (Bcl-2), a pivotal regulator that prevents mitochondrial-mediated apoptosis. nih.gov In HeLa cells, treatment with this compound resulted in the downregulation of Bcl-2 gene expression. nih.govresearchgate.net This reduction in anti-apoptotic protection lowers the threshold for inducing cell death. While another tilapia hepcidin, TH2-3, has been shown to downregulate the apoptosis gene c-Jun, this has not been directly demonstrated for TH1-5. thejcdp.com
| Gene | Affected Cell Line | Reference |
|---|---|---|
| Bcl-2 | HeLa | nih.govresearchgate.net |
This compound demonstrates significant immunomodulatory functions by altering the expression of a wide range of inflammatory and immune-responsive genes. doi.orgnih.gov The specific effects can vary depending on the cellular context and the presence of other stimuli, such as a viral infection. doi.org
In HeLa cells, this compound treatment has been shown to downregulate the expression of several interleukins (IL-6, IL-8, IL-12, IL-15) and interferon-γ. nih.govresearchgate.net Conversely, in studies involving mice infected with the Japanese encephalitis virus, the peptide was found to modulate the expression of pro-inflammatory genes such as IL-2, IL-4, IL-5, IL-6, IL-10, IL-12, tumor necrosis factor (TNF)-α, and IFN-γ at both the transcriptional and translational levels. nih.gov This complex regulatory activity suggests that this compound can orchestrate the immune response, which may contribute to its neuroprotective and antiviral effects. nih.gov
Downregulation of Anti-apoptotic Genes (e.g., c-Jun, Bcl-2).
Mechanisms of Cell Death Induction
The primary mechanisms by which this compound induces cell death are apoptosis and necrosis, with the dominant pathway being concentration-dependent. nih.govresearchgate.netnih.gov
At lower concentrations, this compound primarily induces apoptosis. nih.govnih.gov This programmed cell death is initiated by its interaction with the cell membrane, leading to mitochondrial disruption, the release of cytochrome C, and the subsequent activation of the intrinsic caspase cascade, involving caspase-9 and caspase-3/7. thejcdp.comjapsonline.comresearchgate.net The process is further supported by the peptide's ability to modulate the expression of pro- and anti-apoptotic genes, tipping the cellular balance in favor of death. nih.govresearchgate.net Cell cycle arrest, specifically at the G0/G1 or G2/M phase depending on the cell type, is another mechanism that contributes to its antitumor activity by inhibiting proliferation. thejcdp.comjapsonline.com
At higher concentrations, the lytic activity of this compound becomes more pronounced, leading to extensive membrane damage and rapid cell death through necrosis. nih.govresearchgate.netnih.gov This involves the physical disruption of the plasma membrane, resulting in the loss of cellular integrity and the release of intracellular contents. thejcdp.com
Involvement of Mitochondrial Apoptosis Pathways.
Interactions with Key Regulatory Proteins
This compound's mechanism of action also involves direct and indirect interactions with key proteins that regulate cell fate and iron metabolism. These interactions are crucial for its anticancer effects and its primary physiological role in iron homeostasis.
The tumor suppressor protein p53 is a master transcriptional regulator that controls genes involved in cell cycle arrest, DNA repair, and apoptosis. nih.gov A compelling aspect of this compound's activity is its interaction with p53. Molecular studies have revealed that this compound interacts with p53 and can activate its function through phosphorylation. researchgate.net Specifically, this phosphorylation has been suggested to occur at residues Arg283, Thr118, and His115. researchgate.net
This interaction is significant because p53 activation can, in turn, induce the expression of human hepcidin, creating a potential feedback loop. nih.govresearchgate.net The ability of this compound to trigger p53 phosphorylation suggests it may enhance the protein's tumor-suppressive functions, potentially contributing to the induction of apoptosis observed in cancer cells upon treatment. researchgate.net This interaction positions this compound as a molecule that can tap into the cell's own tumor defense mechanisms. researchgate.netresearchgate.net
The INhibitor of Growth (ING) family of proteins are recognized as tumor suppressors that collaborate with p53 to regulate critical cellular processes like apoptosis, cell cycle arrest, and DNA damage response. researchgate.netresearchgate.netnih.gov They often function as components of larger protein complexes that modify chromatin structure. researchgate.net
In silico analyses have predicted a direct interaction between this compound and members of the ING family (ING1-5). researchgate.netnih.gov These computational models suggest that this compound and its associated ligands bind to key "hotspot" residues on ING proteins. researchgate.netnih.gov These residues are critically involved in histone modifications, such as acetylation and phosphorylation. nih.gov By interacting with these sites, this compound may influence the function of ING proteins, potentially preserving their structure and function and implicating the peptide in apoptosis signaling pathways linked to chromatin remodeling and the response to oxidative stress. researchgate.netnih.gov
The primary and most well-understood physiological role of hepcidin peptides is the regulation of systemic iron homeostasis. frontiersin.orgnih.gov This is achieved through its interaction with ferroportin, the only known cellular iron exporter in vertebrates. frontiersin.orgmdpi.com this compound retains this fundamental function.
Structural and functional analyses show that this compound binds stably to ferroportin. researchgate.net This binding event acts as a signal, triggering the attachment of ubiquitin molecules to the ferroportin protein—a process known as ubiquitination. researchgate.netjst.go.jp Specifically, this ubiquitination has been shown to occur on lysine (B10760008) residues (Lys42 and Lys270) of ferroportin. researchgate.net Following ubiquitination, the this compound-ferroportin complex is internalized by the cell and targeted for degradation in lysosomes. researchgate.netbohrium.com This degradation of ferroportin effectively blocks the export of iron from the cell, leading to increased intracellular iron levels and reduced iron levels in the bloodstream. frontiersin.orgjst.go.jp This mechanism is analogous to the action of human hepcidin (Hepc25). researchgate.net
Table 2: Key Protein Interactions of this compound
| Interacting Protein | Mechanism of Interaction | Functional Consequence |
|---|---|---|
| Caspase-9 | Activation via mitochondrial pathway | Initiation of apoptosis cascade isisn.orgjapsonline.com |
| Caspase-3/7 | Activation downstream of Caspase-9 | Execution of apoptosis isisn.orgjapsonline.com |
| p53 | Interaction and activation via phosphorylation | Enhancement of tumor suppressor function researchgate.netresearchgate.net |
| ING Family Proteins | Predicted binding to functional hotspot residues | Potential modulation of apoptosis signaling and chromatin modification researchgate.netnih.gov |
| Ferroportin | Binding followed by induction of ubiquitination | Internalization and degradation of ferroportin, leading to reduced iron export researchgate.netfrontiersin.org |
Advanced Methodologies for Hepcidin Th1 5 Research
Peptide Synthesis and Purification Techniques
The study of Hepcidin (B1576463) TH1-5 (HepTH1-5), a synthetic isoform of hepcidin originally isolated from Oreochromis mossambicus, necessitates its production in a highly pure form. isisn.org The primary method for producing synthetic peptides like Hepcidin TH1-5 is Solid-Phase Peptide Synthesis (SPPS). openaccessjournals.comthermofisher.com This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. openaccessjournals.com The process commonly utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the Fmoc group temporarily protects the N-terminus of the amino acid being added, preventing unwanted side reactions. thermofisher.commdpi.com After each amino acid is coupled to the chain, the Fmoc group is removed in a deprotection step, allowing the next protected amino acid to be added. thermofisher.com This cycle of coupling and deprotection is repeated until the desired peptide sequence, GIKCRFCCGCCTPGICGVCCRF for this compound, is fully assembled. isisn.org
Following assembly, the crude peptide is cleaved from the resin support. mdpi.com Purification is a critical subsequent step to ensure the biological activity observed is solely attributable to the target peptide. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard and effective method for purifying synthetic peptides. mdpi.comgoogle.com This technique separates the target peptide from impurities and truncated sequences based on its hydrophobicity. For research purposes, this compound has been synthesized to a purity of over 98%, ensuring high quality for subsequent in vitro experiments. isisn.org
In vitro Assays for Efficacy and Mechanism Studies
To evaluate the cytotoxic and anti-proliferative effects of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently employed. isisn.orgutm.my This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. doi.org Viable cells contain mitochondrial dehydrogenase enzymes that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. isisn.orgjapsonline.com The amount of formazan produced, which is solubilized and measured by its absorbance, is directly proportional to the number of living cells. isisn.org
Research using the MTT assay has demonstrated that this compound inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner. isisn.org For instance, treatment of human breast adenocarcinoma (MCF-7) cells with this compound resulted in a half-maximal inhibitory concentration (IC50) of 20 µg/mL. japsonline.comresearchgate.net In studies on hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cells, this compound significantly reduced cell proliferation over a 72-hour period. isisn.org Notably, the peptide showed minimal cytotoxic effects on normal cell lines like NIH/3T3 mouse embryonic fibroblasts and Chang's Liver cells at concentrations effective against cancer cells. isisn.orgjapsonline.com
| Cell Line | Concentration | Cell Viability (%) | Source |
|---|---|---|---|
| HepG2 | CD25 | ~75.9% | isisn.org |
| CD50 | ~52.6% | isisn.org | |
| CD75 | ~29.3% | isisn.org | |
| HeLa | CD25 | ~75.5% | isisn.org |
| CD50 | ~50.5% | isisn.org | |
| CD75 | ~25.1% | isisn.org | |
| MCF-7 | 20 µg/mL (IC50) | 50% | japsonline.com |
To determine whether the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, researchers utilize specific staining assays and flow cytometry. nih.gov
Acridine (B1665455) Orange/Ethidium Bromide (AO/EB) Staining: This dual staining technique distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity. springermedizin.de Acridine orange is a membrane-permeable dye that stains the nuclei of both live and dead cells green. springermedizin.depubcompare.ai Ethidium bromide can only enter cells with compromised membranes, staining the nucleus red-orange. springermedizin.depubcompare.ai Consequently, live cells appear uniformly green; early apoptotic cells show bright green nuclei with chromatin condensation or fragmentation; late apoptotic cells display condensed orange-red chromatin; and necrotic cells have a structurally normal orange-red nucleus. springermedizin.de Studies using AO/EB staining on HepG2 and HeLa cells treated with this compound revealed classic apoptotic features such as membrane blebbing and nuclear chromatin condensation. isisn.org
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining: This is a more quantitative flow cytometry-based method. isisn.orgjapsonline.com During the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. thermofisher.com Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye like FITC (fluorescein isothiocyanate) and can bind to these exposed PS residues, identifying early apoptotic cells. thermofisher.com Propidium Iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells that have lost membrane integrity. thermofisher.com This allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). thermofisher.com This assay confirmed that this compound induces apoptosis in MCF-7, HepG2, and HeLa cells in a time-dependent manner. isisn.orgjapsonline.com
| Time Point | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Source |
|---|---|---|---|
| 24 hours | 73.67 ± 4.93 | 6.33 ± 1.53 | japsonline.comjapsonline.com |
| 48 hours | 61.00 ± 5.57 | 23.00 ± 3.56 | japsonline.comjapsonline.com |
| 72 hours | 44.33 ± 2.52 | 34.00 ± 3.51 | japsonline.comjapsonline.com |
This compound's impact on cell proliferation can be further elucidated by analyzing its effect on the cell cycle. isisn.org This is typically done by staining cells with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI), after the cells have been fixed to make them permeable. purdue.eduuthscsa.edu The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Flow cytometry is then used to measure the fluorescence of a large population of cells. purdue.edu This allows for the quantification of cells in different phases of the cell cycle: G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content). uthscsa.edu Analysis of HepG2 and HeLa cells treated with this compound revealed that the peptide can disrupt normal cell cycle progression. isisn.org The treatment led to a significant arrest of HepG2 cells in the G2/M phase and a delay in the S phase for HeLa cells, providing a mechanism for its anti-proliferative effects. isisn.org
The soft agar (B569324) colony formation assay is a stringent in vitro test for cellular transformation and tumorigenicity. case.edunih.gov It assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of malignant cells. nih.govcreative-bioarray.com In this assay, cells are suspended in a semi-solid agar medium which prevents them from adhering to the culture plate. creative-bioarray.com Normal, non-transformed cells typically cannot proliferate in these conditions and undergo a form of apoptosis called anoikis. creative-bioarray.com In contrast, cancer cells can overcome this requirement and form colonies. creative-bioarray.com Research has shown that this compound effectively reduces the ability of tumor cells to form colonies in soft agar assays, indicating its potential to inhibit malignant growth and transformation. nih.govscispace.com
Caspases are a family of cysteine proteases that are central to the execution of apoptosis. isisn.org They exist as inactive zymogens and are activated in a cascade in response to apoptotic stimuli. isisn.org Luminescence-based assays are commonly used to measure the activity of specific caspases. japsonline.comjapsonline.com These assays utilize a caspase-specific peptide substrate conjugated to a luminogenic molecule. japsonline.com When the caspase is active, it cleaves the substrate, releasing the molecule and generating a light signal that is proportional to the enzyme's activity. japsonline.com
Colony Formation Assays (e.g., Soft Agar Assay).
Molecular and Genetic Analyses
Molecular and genetic analyses are fundamental in elucidating the mechanisms of action of this compound at the cellular level. These methods allow researchers to quantify changes in gene expression and understand the broader impact of the peptide on cellular pathways.
Real-time Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) for Gene Expression
Real-time Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) has been instrumental in determining how this compound modulates specific gene expression. This technique measures the amplification of cDNA reverse-transcribed from mRNA, allowing for the quantification of gene expression levels.
In studies involving cancer cell lines, RT-qPCR revealed that this compound treatment leads to complex, cell-type-specific changes in the expression of immune-related and apoptosis-related genes. nih.gov For instance, in HeLa cells, the peptide induced a downregulation of several key genes, including interleukins (IL-6, IL-8, IL-12, IL-15), interferon-γ, Cathepsin G (CTSG), caspase-7, and Bcl-2. nih.gov Conversely, it upregulated the expression of IL-2 and Calpain 5 (CAPN5). nih.gov In HT1080 fibrosarcoma cells, the treatment resulted in the upregulation of IL-8 and CTSG. nih.gov
In the context of antiviral research, RT-qPCR was used to analyze the expression of virus-responsive host genes in Chinook salmon embryo (CHSE)-214 cells infected with the infectious pancreatic necrosis virus (IPNV). doi.org These studies demonstrated that this compound modulates the expression of genes such as interleukins and annexin. doi.org Similarly, research on transgenic zebrafish overexpressing TH1-5 used RT-qPCR to show the modulation of various immune-related genes, including several interleukins, MyD88, Toll-like receptors (TLRs), and tumor necrosis factor (TNF)-α, which contributed to enhanced resistance against bacterial infections. nih.gov
Table 1: Modulation of Gene Expression by this compound as Determined by RT-qPCR
| Cell Line/Organism | Gene | Regulation | Research Context | Reference |
|---|---|---|---|---|
| HeLa | Interleukin-6 (IL-6) | Downregulated | Antitumor Activity | nih.gov |
| HeLa | Interleukin-8 (IL-8) | Downregulated | Antitumor Activity | nih.gov |
| HeLa | Interleukin-12 (IL-12) | Downregulated | Antitumor Activity | nih.gov |
| HeLa | Interleukin-15 (IL-15) | Downregulated | Antitumor Activity | nih.gov |
| HeLa | Interferon-γ | Downregulated | Antitumor Activity | nih.gov |
| HeLa | Cathepsin G (CTSG) | Downregulated | Antitumor Activity | nih.gov |
| HeLa | Caspase-7 | Downregulated | Antitumor Activity | nih.gov |
| HeLa | Bcl-2 | Downregulated | Antitumor Activity | nih.gov |
| HeLa | Interleukin-2 (IL-2) | Upregulated | Antitumor Activity | nih.gov |
| HeLa | Calpain 5 (CAPN5) | Upregulated | Antitumor Activity | nih.gov |
| HT1080 | Interleukin-8 (IL-8) | Upregulated | Antitumor Activity | nih.gov |
| HT1080 | Cathepsin G (CTSG) | Upregulated | Antitumor Activity | nih.gov |
| CHSE-214 | Interleukin (unspecified) | Modulated | Antiviral Function | doi.org |
| CHSE-214 | Annexin | Modulated | Antiviral Function | doi.org |
| Transgenic Zebrafish | Various immune genes | Modulated | Bacterial Resistance | nih.gov |
Microarray Analysis for Global Gene Modulation
Microarray analysis is a high-throughput technique that allows for the simultaneous measurement of the expression levels of thousands of genes. This provides a global view of the cellular response to a specific treatment. However, based on the reviewed scientific literature, there are no specific studies available that have employed microarray analysis to investigate the global gene modulation effects of this compound. While the technique has been used to study other fish-derived peptides and general responses to pathogens in fish, its direct application to profile the comprehensive transcriptomic changes induced by this compound has not been reported. unit.no
Structural and Morphological Characterization Techniques
Understanding the physical interaction between this compound and target cells is crucial. Electron microscopy techniques provide high-resolution images of cell surfaces and internal structures, offering direct visual evidence of the peptide's effects.
Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy) for Ultrastructural Analysis
The use of Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) has provided significant insights into the lytic-like mechanism of this compound, particularly in its action against cancer cells. nih.gov
Scanning Electron Microscopy (SEM) produces images of the surface of cells. Studies using SEM have shown that this compound dramatically alters the membrane structure of cancer cells. nih.govnih.gov When applied to HeLa and HT1080 cells, the peptide was observed to cause strong disorganization and disruption of the cell membrane, consistent with a lytic mode of action. nih.govnih.govairitilibrary.com
Transmission Electron Microscopy (TEM) provides cross-sectional views of cells, revealing details of internal ultrastructure. TEM analysis has corroborated SEM findings, showing that this compound destroys the cell membrane of cancer cells. nih.govairitilibrary.com These observations support the hypothesis that the peptide's antitumor activity involves direct damage to the cellular membrane. nih.gov
Computational and In Silico Approaches
Computational methods, including molecular docking and dynamics simulations, are powerful tools for predicting and analyzing the interactions between peptides and proteins at an atomic level. These in silico techniques provide a theoretical framework for understanding the binding mechanisms and functional implications of these interactions.
Molecular Docking and Dynamics Simulations for Protein-Peptide Interactions
Molecular docking and dynamics simulations have been employed to investigate the interaction of a highly conserved fish hepcidin, referred to as HepTH1-5, with key human proteins, offering insights into its potential as a therapeutic agent. nih.gov
One key area of investigation has been the interaction between HepTH1-5 and ferroportin, the receptor for human hepcidin. nih.gov Simulation studies found that HepTH1-5 stably binds to ferroportin, suggesting it can trigger the receptor's internalization and degradation in a manner similar to human hepcidin. nih.gov This indicates its potential as a hepcidin replacement. nih.gov
Furthermore, in silico analyses have explored the interaction between HepTH1-5 and the tumor suppressor protein p53. nih.govresearchgate.net Molecular docking approaches predicted that HepTH1-5 interacts with p53 and can activate its function through phosphorylation. nih.govresearchgate.net This interaction is significant as it suggests that HepTH1-5 may be involved in activating the apoptosis signaling pathway, which is a crucial mechanism for cancer therapy. nih.gov Subsequent studies have also used molecular docking to explore potential interactions with the INhibitor of Growth (ING) family of proteins, which are known to interact with p53 to suppress tumor progression. researchgate.net These computational findings provide a theoretical basis for the peptide's observed anticancer effects and guide further experimental validation. nih.govresearchgate.net
Preclinical Models and Future Directions in Hepcidin Th1 5 Research
In vivo Animal Models for Efficacy and Mechanistic Studies (e.g., viral infection models)
The in vivo efficacy of Hepcidin (B1576463) TH1-5, particularly against viral pathogens, has been primarily investigated using fish models. Studies in teleost fish have demonstrated that hepcidins, as a class, possess antiviral activities. researchgate.netresearchgate.net Research involving the nervous necrosis virus (NNV) in medaka, a model fish species, has shown that treatment with Hepcidin TH1-5 can enhance fish survival. researchgate.net Specifically, the administration of TH1-5 before, during, or after exposure to NNV resulted in reduced mortality compared to untreated, infected fish. researchgate.net
These studies establish a foundational role for this compound in host defense against viral infections within an aquatic environment. The peptide is considered a Cationic Anti-Microbial Peptide (CAP) capable of acting as a viral membrane disruptor. google.com This function is a key aspect of the innate immune response in fish. researchgate.net Immunohistochemical analysis has localized the peptide in the spleen and head kidneys of tilapia, which are crucial immune organs in fish. researchgate.net While these fish models are valuable for studying innate immunity and general antimicrobial function, there is a notable lack of data from non-fish animal models. The efficacy and mechanistic pathways of this compound in mammalian models, including for viral infections, remain a significant area for future investigation.
Comparative Analysis of this compound with Other Hepcidin Variants or Analogs
This compound is one of several hepcidin variants identified in tilapia (Oreochromis mossambicus), with others including TH2-2 and TH2-3. researchgate.net Comparative studies reveal functional distinctions among these variants. For instance, following a challenge with polyinosinic-polycytidylic acid (poly I:C), a synthetic mimic of viral double-stranded RNA, the mRNA expression of TH1-5 was significantly elevated, whereas the expression of TH2-2 and TH2-3 was not. researchgate.net Conversely, exposure to bacterial lipopolysaccharide (LPS) triggers a strong expression of TH2-3, but not of TH1-5 or TH2-2. researchgate.net From a functional standpoint, synthesized peptides of TH1-5 and TH2-3 exhibit antimicrobial activity, a property not observed in the TH2-2 variant. researchgate.net
An evolutionary analysis indicates that this compound shares similarities with hepcidin from the seabream (Chrysophrys major), distinguishing it from TH2-2 and TH2-3, which are more similar to variants from the Japanese flounder. researchgate.net
When compared to other classes of antimicrobial peptides (AMPs), the potency of this compound can vary. For example, its efficacy against certain bacteria like Listeria monocytogenes was found to be low compared to piscidins, another family of teleost-derived AMPs. researchgate.net In the context of anticancer activity, its potency also shows considerable variation when compared to peptides from other sources. One study reported an IC₅₀ value of 20 µg/ml against the MCF-7 breast cancer cell line, while another reported a much higher IC₅₀ of 20,000 µg/ml for the same cell line. nih.govnih.govfrontiersin.org This contrasts with other AMPs like scorpion venom-derived smp43, which has an IC₅₀ of 11.9 µg/ml against MCF-7 cells. nih.gov
This functional divergence of fish-derived hepcidins, which possess notable antimicrobial and anticancer properties, contrasts with the primary role of human hepcidin in iron homeostasis regulation. researchgate.netmdpi.comresearchgate.net While engineered human mini-hepcidin analogs are being developed to improve drug-like properties for managing iron disorders, fish hepcidins like TH1-5 represent a source of peptides with distinct biological activities. researchgate.net
Table 1: Comparative Analysis of Tilapia Hepcidin Variants
| Feature | This compound | Hepcidin TH2-2 | Hepcidin TH2-3 |
|---|---|---|---|
| Organism | Oreochromis mossambicus | Oreochromis mossambicus | Oreochromis mossambicus |
| Homology | Seabream hepcidin researchgate.net | Japanese flounder hepcidin (JF1) researchgate.net | Japanese flounder hepcidin (JF2) researchgate.net |
| High mRNA Expression Trigger | Viral mimic (poly I:C) researchgate.net | Not significantly induced researchgate.net | Bacterial LPS researchgate.net |
| Antimicrobial Activity | Yes researchgate.net | No researchgate.net | Yes researchgate.net |
| Anticancer Activity | Yes (in vitro) mdpi.comjapsonline.com | Not reported | Not reported |
Unexplored Biological Activities and Mechanistic Pathways
While in vitro studies have established that this compound can induce apoptosis in cancer cell lines such as MCF-7, HepG2, and HeLa through the activation of caspase-9 and caspase-3/7, the complete landscape of its cancer-specific mechanisms remains largely unexplored. researchgate.netjapsonline.comisisn.orgresearchgate.net A significant portion of the current understanding of its molecular interactions is derived from computational or in silico analyses, which await experimental validation. researchgate.netresearchgate.net
In silico docking studies have proposed a potential interaction between this compound and the tumor suppressor protein p53. researchgate.netresearchgate.net This interaction is hypothesized to reactivate p53 function, potentially promoting DNA damage responses in cancer cells. researchgate.net Further computational research suggests a previously unknown relationship with the INhibitor of Growth (ING) family of tumor suppressors. researchgate.netresearchgate.net The analysis predicts that this compound may interact with key residues on ING proteins, which could implicate the peptide in broader apoptosis signaling pathways and help preserve the function of ING proteins during oxidative stress. researchgate.netresearchgate.net These computational predictions highlight a critical need for experimental studies to confirm these interactions and elucidate their biological consequences. researchgate.net
Another significant gap exists in the understanding of the structure-activity relationships of this compound under physiological conditions. researchgate.netresearchgate.net Most structural and functional characterizations have been performed on isolated peptides, which may not fully represent their behavior in a complex biological environment. researchgate.net The precise mechanisms underpinning its observed antiviral and antimicrobial activities, such as the specifics of viral entry inhibition or membrane disruption, also require more detailed investigation. researchgate.netresearchgate.netgoogle.comaimspress.com
Strategic Directions for Further Preclinical Development
Future research on this compound should be strategically directed to address the current gaps in knowledge and to robustly evaluate its therapeutic potential. A primary focus should be the transition from in vitro and in silico findings to more complex preclinical models.
Key strategic directions include:
Experimental Validation of Predicted Mechanisms: A high priority is to conduct experimental studies to confirm the computationally predicted interactions between this compound and proteins in the p53 and ING tumor suppressor networks. researchgate.netresearchgate.net Such studies are essential to decipher the peptide's precise role in cancer cell apoptosis and to validate its potential as a targeted therapeutic agent. researchgate.net
In Vivo Efficacy in Mammalian Models: To move beyond the current fish-based models, it is crucial to conduct in vivo efficacy studies in relevant mammalian systems. nih.gov For its anticancer potential, this would involve using xenograft mouse models to validate the in vitro cytotoxicity and apoptosis induction observed in human cancer cell lines. nih.gov
Comprehensive Safety and Toxicity Profiling: A critical step in preclinical development is the rigorous assessment of the peptide's safety profile. researchgate.net This includes determining any potential toxicity in non-target cells and establishing a therapeutic window.
Investigation of Structure-Activity Relationships: Research is needed to understand how this compound interacts and functions under physiological conditions, which will provide a more accurate understanding of its activity and potential modifications for enhanced efficacy. researchgate.net
Development of Novel Delivery Systems and Analogs: Given the challenges associated with peptide therapeutics, such as stability and delivery, future efforts should explore the development of novel delivery strategies. researchgate.net Furthermore, creating derivatives or analogs of this compound could lead to improved potency, stability, and target specificity. google.comresearchgate.net
Exploration of Combination Therapies: Investigating the synergistic effects of this compound in combination with existing chemotherapeutic agents could reveal its potential to enhance the efficacy of conventional cancer treatments. researchgate.net
By pursuing these strategic directions, the scientific community can build the comprehensive preclinical data package necessary to determine the true therapeutic potential of this compound.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Hepcidin TH2-2 |
| Hepcidin TH2-3 |
| Lipopolysaccharide (LPS) |
| Polyinosinic-polycytidylic acid (poly I:C) |
| p53 |
| INhibitor of Growth (ING) proteins |
| Caspase-3 |
| Caspase-7 |
| Caspase-9 |
| Piscidins |
Q & A
Q. What experimental models are most suitable for studying Hepcidin TH1-5's anticancer activity?
this compound has been tested in human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) using viability assays (MTT or trypan blue exclusion) and apoptosis markers (caspase-3/7/9 activation) . Dose-response studies (e.g., 10–100 μM) with 48–72 hour exposure are standard for evaluating cytotoxicity. For mechanistic insights, combine these with flow cytometry for apoptosis/necrosis differentiation and qPCR to assess immune/inflammatory gene expression (e.g., IL-6, Bcl-2) .
Q. How do structural characteristics of this compound influence its bioactivity?
this compound is a cationic α-helical peptide with three positive charges and 59% hydrophobic residues, enabling selective interaction with anionic cancer cell membranes . Structural analysis via circular dichroism (CD) spectroscopy or homology modeling (e.g., β-sheet motifs with disulfide bonds) can clarify membrane disruption mechanisms . Mutagenesis studies targeting charged residues (e.g., arginine/lysine) may validate electrostatic interactions critical for selectivity .
Q. What methodologies confirm this compound's role in caspase-dependent apoptosis?
Caspase activation is assessed using fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3/7) and inhibitors (e.g., Z-VAD-FMK pan-caspase inhibitor). Western blotting for cleaved caspase-9 and cytochrome c release can confirm intrinsic pathway involvement. Compare results across cell lines (e.g., MCF-7 vs. HT1080) to identify context-dependent mechanisms .
Advanced Research Questions
Q. How can contradictory findings on this compound’s immunomodulatory effects be resolved?
this compound downregulates IL-6 and Bcl-2 in HeLa cells but upregulates IL-8 in HT1080 fibroblasts, suggesting cell-type-specific signaling . To resolve contradictions, perform transcriptomic profiling (RNA-seq) across multiple cell lines and validate using siRNA knockdown of target genes (e.g., NF-κB). Include controls for basal inflammatory status (e.g., LPS stimulation) to contextualize results .
Q. What experimental designs optimize this compound’s therapeutic window to minimize off-target effects?
Use co-culture systems (e.g., cancer cells + normal fibroblasts) to assess selectivity. Measure membrane integrity in non-cancerous cells via lactate dehydrogenase (LDH) release assays. Adjust peptide concentration (e.g., ≤20 μM for apoptosis vs. necrosis) and employ liposomal encapsulation to enhance specificity .
Q. How does this compound’s antiviral activity intersect with its anticancer mechanisms?
In fish models, this compound inhibits viral replication (e.g., IPNV) by aggregating virions and blocking host cell entry . For cancer relevance, evaluate cross-talk between antiviral and apoptotic pathways using dual-reporter assays (e.g., luciferase-tagged viruses in cancer cells) and monitor immune gene expression (e.g., IFN-γ, TLRs) .
Q. What in vivo models best recapitulate this compound’s dual antimicrobial and antitumor effects?
Zebrafish xenografts (e.g., human cancer cells injected into transgenic TH1-5 zebrafish) allow simultaneous study of tumor regression and pathogen resistance . For mammals, use immunocompromised mice with human tumor grafts and bacterial co-infections to test combinatorial efficacy .
Q. How can molecular dynamics simulations improve understanding of this compound’s membrane interactions?
Simulate peptide-lipid bilayer interactions using software like GROMACS. Focus on hydrophobic residues' penetration into membranes and electrostatic interactions with phosphatidylserine (abundant in cancer cells). Compare with neutral lipid bilayers to explain selectivity .
Q. What strategies address variability in this compound’s activity across phylogenetic lineages?
Phylogenetic analysis (e.g., maximum-likelihood trees) reveals conserved residues in fish and mammalian hepcidins . Test chimeric peptides combining TH1-5’s active domains with mammalian hepcidin sequences (e.g., human hepcidin-25) to identify functional motifs. Use surface plasmon resonance (SPR) to compare binding affinities .
Q. How can conflicting data on caspase-9 activation kinetics be reconciled?
this compound activates caspase-9 in MCF-7 cells after 48 hours, suggesting delayed intrinsic apoptosis . Use live-cell imaging (e.g., fluorescent caspase-9 reporters) and metabolic flux analysis to correlate activation timing with mitochondrial depolarization. Compare with direct caspase-3 activators (e.g., staurosporine) as controls .
Methodological Considerations
- Data Contradictions : Always include cell-line-specific controls (e.g., primary fibroblasts) and validate findings with orthogonal assays (e.g., TUNEL for apoptosis alongside caspase assays) .
- Reproducibility : Document peptide synthesis protocols (e.g., solid-phase), purity (>95% via HPLC), and storage conditions (lyophilized at -80°C) .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for zebrafish/mouse models and justify sample sizes via power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
